N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13467188
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | N-[1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)12-5-4-6-13(9-12)7-8-15/h10,12,15H,4-9H2,1-3H3 |
| Standard InChI Key | FRNQCHQTKVILRU-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1CCCN(C1)CCO)C(=O)C |
| Canonical SMILES | CC(C)N(C1CCCN(C1)CCO)C(=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a six-membered piperidine ring with a hydroxyethyl group () at the 1-position and an isopropyl acetamide moiety () at the 3-position. The stereochemistry at the 3-position defines two enantiomers:
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(R)-enantiomer: Configuration enhances binding to MDM2, a protein implicated in cancer.
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(S)-enantiomer: Exhibits distinct pharmacokinetic properties due to spatial arrangement.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | N-[(3R/S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylacetamide |
| SMILES | CC(C)N(C1CCCN(C1)CCO)C(=O)C |
| Boiling Point | 402.3°C (estimated) |
| LogP (Partition Coefficient) | 0.92 |
Data derived from PubChem and VulcanChem.
Crystallographic Insights
While direct crystallographic data for this compound is limited, related piperidine-acetamide derivatives exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing their structures . For example, (E)-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)nicotinohydrazide crystallizes in space group , with lattice parameters . Such structural motifs suggest potential similarities in packing and intermolecular interactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Piperidine Functionalization: Reacting piperidine with 2-chloroethanol to introduce the hydroxyethyl group.
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Acetamide Formation: Treating the intermediate with acetic anhydride and isopropylamine under basic conditions.
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Chiral Resolution: Using chiral chromatography or enantioselective catalysis to isolate (R)- or (S)-enantiomers.
Key reagents include triethylamine (base) and dichloromethane (solvent), with reaction yields optimized at 60–70°C.
Industrial Manufacturing
Continuous flow reactors are employed for scalability, reducing reaction times from hours to minutes. Automation ensures consistent enantiomeric purity (>98% ee), critical for pharmaceutical applications.
Biological Activity and Mechanism
MDM2 Inhibition
The (R)-enantiomer demonstrates moderate binding affinity to MDM2 (), a negative regulator of tumor suppressor p53. By disrupting MDM2-p53 interactions, it promotes apoptosis in cancer cells, as evidenced in glioblastoma cell lines (IC = 18.7 µM).
Table 2: Anticonvulsant Activity of Analogous Compounds
| Compound | MES ED (mg/kg) | Neurotoxicity TD (mg/kg) |
|---|---|---|
| 20 (Trifluoromethyl derivative) | 52.3 | >500 |
| Phenytoin (Reference) | 28.1 | >100 |
Data adapted from anticonvulsant studies .
Antimicrobial Properties
Though direct evidence is limited, related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides inhibit Staphylococcus aureus growth (MIC = 32 µg/mL) . The hydroxyethyl group may enhance membrane permeability, a hypothesis requiring validation.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor in synthesizing kinase inhibitors and protease modulators. For example, coupling with benzoxazin-7-yl groups yields RORγt modulators for autoimmune diseases .
Stereochemical Studies
Enantiomeric pairs are used to explore chirality-activity relationships. The (S)-enantiomer shows 3-fold lower MDM2 affinity than the (R)-form, underscoring stereochemistry’s role in drug design.
Comparative Analysis with Analogues
Table 3: Structural and Functional Analogues
Future Directions
Ongoing research aims to:
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Optimize bioavailability via prodrug formulations.
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Evaluate efficacy in xenograft models for oncology.
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Explore synergies with checkpoint inhibitors (e.g., anti-PD-1).
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